
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazole-based molecule that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called p38 MAP kinase. This protein plays a key role in the inflammatory response, and inhibiting its activity can reduce inflammation and pain. In addition, this compound has been shown to inhibit the activity of a number of other proteins that are involved in cancer growth and neurodegeneration.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to have potent anti-inflammatory and analgesic effects, as well as anti-cancer and neuroprotective effects. In addition, this compound has been shown to modulate the activity of a number of different proteins involved in these processes, making it a promising candidate for the development of new therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying pain and inflammation. In addition, its anti-cancer and neuroprotective effects make it a promising candidate for the development of new cancer and neurodegenerative disease therapies. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound. In addition, its potency and specificity may vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are a number of future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of new therapies for pain and inflammation based on the anti-inflammatory and analgesic effects of this compound. In addition, this compound may have potential as a cancer therapy, and further research is needed to explore this possibility. Finally, this compound may have neuroprotective effects that could be useful in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with malononitrile to produce 4-fluorobenzylidenemalononitrile. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications, including studies of pain and inflammation, cancer, and neurodegenerative diseases. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapy. Finally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-9-13(14(20)17-8-7-16)10(2)19(18-9)12-5-3-11(15)4-6-12/h3-6H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLRHRDULOYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
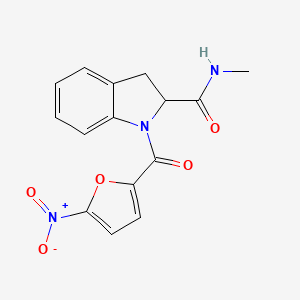
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)
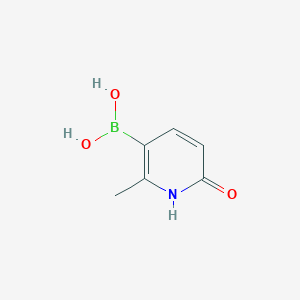
![1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3020531.png)
![Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B3020533.png)
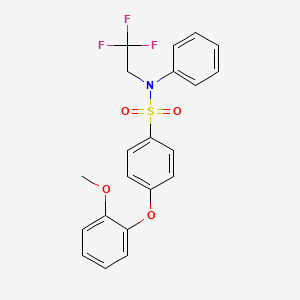
![3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3020535.png)
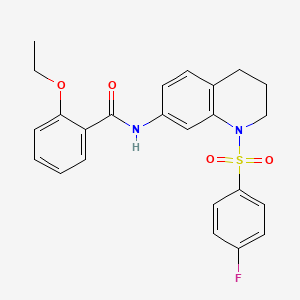
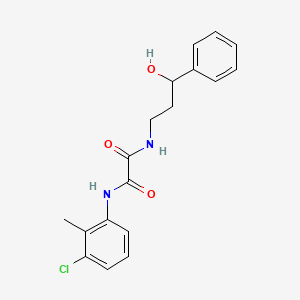
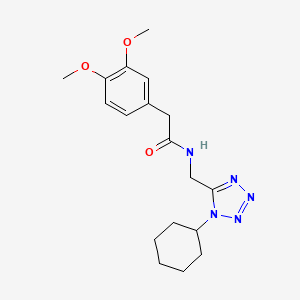
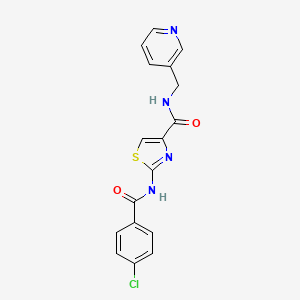
![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)
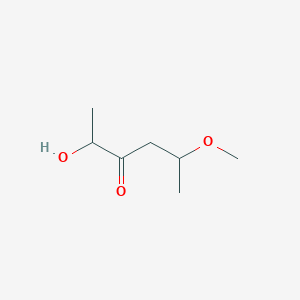
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)
